molecular formula C7H12N2S B2837180 4-Isothiocyanato-1-methylpiperidine CAS No. 118705-17-2

4-Isothiocyanato-1-methylpiperidine

Cat. No.: B2837180
CAS No.: 118705-17-2
M. Wt: 156.25
InChI Key: AQZKLVVGTLCSOS-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1-methylpiperidine is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The isothiocyanate group (-N=C=S) attached to the piperidine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-1-methylpiperidine typically involves the reaction of 4-amino-1-methylpiperidine with thiophosgene (CSCl2) under controlled conditions . The reaction proceeds as follows:

    Starting Material: 4-amino-1-methylpiperidine

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures (0-5°C) to prevent side reactions.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for efficient handling of thiophosgene, which is a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

    Thioureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Dithiocarbamates: Formed by reaction with thiols

Scientific Research Applications

4-Isothiocyanato-1-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-1-methylpiperidine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison

4-Isothiocyanato-1-methylpiperidine is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness makes it particularly useful in the synthesis of piperidine-containing compounds and in studies involving the modification of piperidine-based biomolecules .

Properties

IUPAC Name

4-isothiocyanato-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZKLVVGTLCSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118705-17-2
Record name 4-isothiocyanato-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 412 parts of N,N'-methanetetraylbis[cyclohexanamine] and 2225 parts of tetrahydrofuran there were added dropwise 1092 parts of carbon disulfide and, after cooling to -10° C., portionwise 228 parts of 1-methyl-4-piperidinamine. The whole was stirred for 1 hour at room temperature and was then evaporated. The residue was recrystallized from 2,2'-oxybispropane. The product was filtered off and dried, yielding 416.6 parts (100%) of 4-isothiocyanato-1-methylpiperidine (interm. 16).
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